Field: Polymer Chemistry
Application Summary: N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, which have a similar structure to the compound , are used as photoinitiators under LEDs in polymer chemistry .
Methods of Application: These derivatives can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .
Results or Outcomes: When combined with various additives, most of the ANN1–3 based multi-component photoinitiating systems are efficient in free radical photopolymerization at 385 nm, 405 nm, 455 nm, 470 nm and even under a low-intensity polychromatic visible light (from a halogen lamp) with the final conversions being higher than 60% .
Field: Agricultural Chemistry
Application Summary: A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These derivatives show promising fungicidal activity .
Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR and HRMS spectra .
Results or Outcomes: The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities .
Field: Material Science and Engineering
Application Summary: N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, which have a similar structure to the compound , can be used for the synthesis of interpenetrated polymer networks and adapted for 3D printing .
Results or Outcomes: The ANN2 based photoinitiating system can also be used for the synthesis of interpenetrated polymer networks and adapted for 3D printing .
Field: Organic Chemistry
Application Summary: 2-[2-(Dimethylamino)ethoxy]ethanol, a compound with a similar structure to the one , is an organic compound with the molecular formula C6H15NO2 and is a liquid at room temperature . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality .
Methods of Application: Like other organic amines, it acts as a weak base . It can be used as a solvent in various chemical reactions .
Results or Outcomes: Due to its polyfunctional nature, it can participate in a variety of chemical reactions, making it a versatile solvent in organic chemistry .
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a chemical compound characterized by its unique structure, which includes a furan ring and a thiophene moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 232.28 g/mol. The compound features a dimethylamino group, contributing to its potential biological activity and interaction with various biological targets.
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide exhibits promising biological activities. Preliminary studies suggest it may possess:
Further studies are required to elucidate the specific mechanisms of action and therapeutic potential.
The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can be achieved through several methods:
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has potential applications in various fields:
Interaction studies involving N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide are essential for understanding its pharmacodynamics. Key aspects include:
These studies help in predicting the pharmacokinetics and therapeutic efficacy of the compound.
Several compounds share structural characteristics with N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide, including:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-[1-(dimethylamino)-1-(thiophen-3-yl)propyl]furan-3-carboxamide | Thiophene ring, Dimethylamino group | Potential anti-cancer properties |
| N-[4-(dimethylamino)-4-(pyridin-3-yl)butanamide] | Pyridine ring, Dimethylamino group | Neuroprotective effects |
| N-[3-(dimethylamino)-3-(indolyl)propionamide] | Indole ring, Dimethylamino group | Antidepressant activity |
The uniqueness of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide lies in its specific combination of furan and thiophene moieties, which may confer distinct biological activities not observed in similar compounds. Its potential applications in pharmaceuticals and agriculture further highlight its significance in research and development.